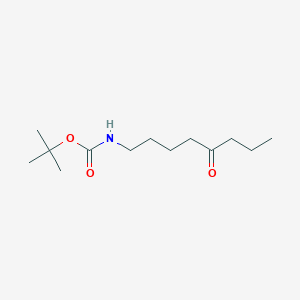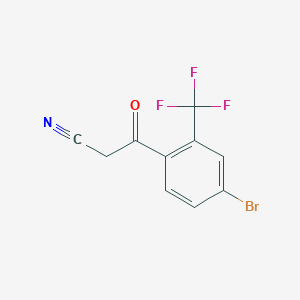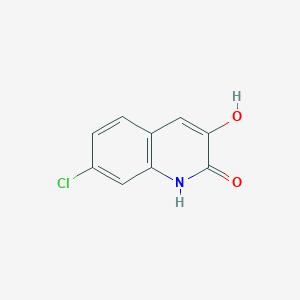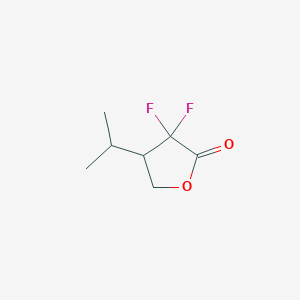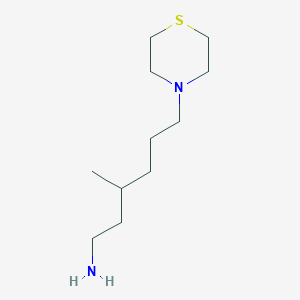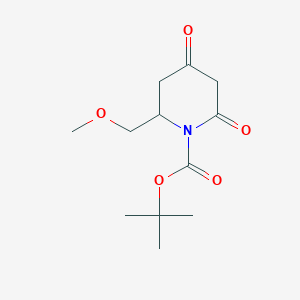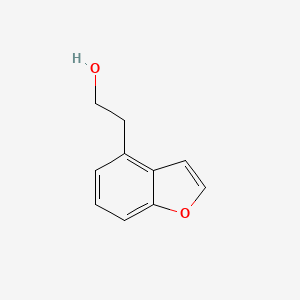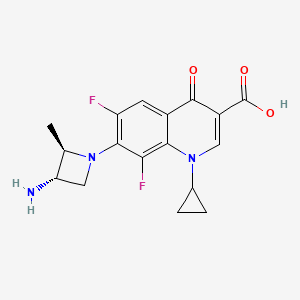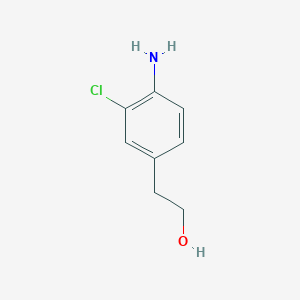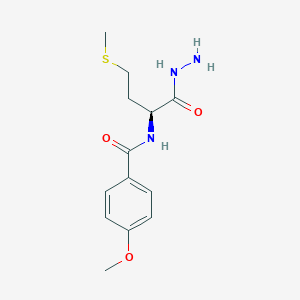
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinocarbonyl group, a methylsulfanyl group, and a methoxy-benzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazinocarbonyl intermediate: This step involves the reaction of a suitable hydrazine derivative with a carbonyl compound under controlled conditions.
Introduction of the methylsulfanyl group: The intermediate is then reacted with a methylsulfanyl reagent, such as methylthiol, in the presence of a suitable catalyst.
Coupling with 4-methoxy-benzamide: The final step involves the coupling of the intermediate with 4-methoxy-benzamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazinocarbonyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the benzamide moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Aplicaciones Científicas De Investigación
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.
Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-chloro-benzamide: Similar structure but with a chloro group instead of a methoxy group.
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-hydroxy-benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
N-((S)-1-Hydrazinocarbonyl-3-methylsulfanyl-propyl)-4-methoxy-benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties.
Propiedades
Fórmula molecular |
C13H19N3O3S |
|---|---|
Peso molecular |
297.38 g/mol |
Nombre IUPAC |
N-[(2S)-1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C13H19N3O3S/c1-19-10-5-3-9(4-6-10)12(17)15-11(7-8-20-2)13(18)16-14/h3-6,11H,7-8,14H2,1-2H3,(H,15,17)(H,16,18)/t11-/m0/s1 |
Clave InChI |
PUXLDTOKOFYYKS-NSHDSACASA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)N[C@@H](CCSC)C(=O)NN |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC(CCSC)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


